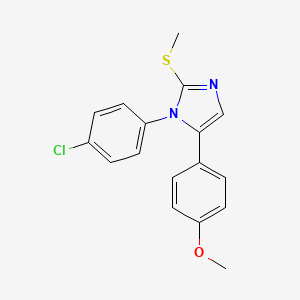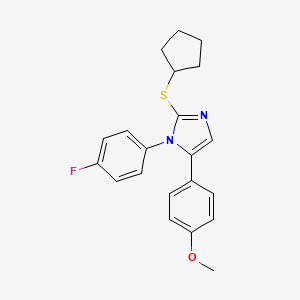
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole, also known as CMPI, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 312.8 g/mol and a melting point of 135-136 °C. CMPI is a type of imidazole, a heterocyclic aromatic compound composed of five carbon atoms and two nitrogen atoms. CMPI has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been used as an intermediate in the synthesis of various bioactive compounds. For example, it has been used in the synthesis of antifungal and antibacterial compounds, and as a starting material in the synthesis of anti-tumor compounds. In biochemistry, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been used as a ligand in the synthesis of metal complexes, which are important for the study of biological processes. In pharmacology, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been used as an inhibitor of various enzymes.
Mécanisme D'action
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been found to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has also been found to inhibit the activity of various proteases, including matrix metalloproteinases (MMPs) and cathepsins.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of CYP enzymes, which are involved in the metabolism of drugs and other xenobiotics. 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has also been found to inhibit the activity of various proteases, including MMPs and cathepsins. 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been found to have anti-inflammatory and anti-allergic effects, as well as anti-tumor effects. It has also been found to have anti-fungal and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has several advantages and limitations for use in lab experiments. One advantage of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is that it is relatively easy to synthesize in a two-step process. Additionally, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is relatively stable, making it suitable for use in long-term experiments. However, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is a potential inhibitor of CYP enzymes, which can lead to unwanted side effects.
Orientations Futures
There are several potential future directions for the study of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole. One potential direction is to further explore the anti-inflammatory, anti-allergic, and anti-tumor effects of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole. Additionally, further research into the mechanism of action of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole could lead to the development of novel therapeutic strategies. Further research into the synthesis of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole could lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into the use of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole as a ligand in metal complexes could lead to the development of novel bioactive compounds. Finally, further research into the use of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole as an inhibitor of various enzymes could lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole can be synthesized in a two-step process. First, 4-chlorophenol and 4-methoxyphenol are reacted with sulfuric acid and sodium nitrite in aqueous solution to form the intermediate, 4-chloro-4-methoxyphenylsulfonium nitrite. This intermediate is then reacted with anhydrous ammonia in aqueous solution to form 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-21-15-9-3-12(4-10-15)16-11-19-17(22-2)20(16)14-7-5-13(18)6-8-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGGPTYFRRKLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586502.png)
![2-{[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6586504.png)
![N-(4-chlorophenyl)-2-{[1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586511.png)
![methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate](/img/structure/B6586521.png)
![N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6586533.png)
![2-{[1,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6586545.png)
![2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586552.png)

![2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6586558.png)
![1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole](/img/structure/B6586561.png)

![2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6586574.png)
![2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6586589.png)
![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586591.png)